Benazepril tert-Butyl Ester-d5 is a deuterated derivative of benazepril, which is a well-known angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and congestive heart failure. The compound is classified under the category of pharmaceutical intermediates and is often utilized in research settings to study drug metabolism and pharmacokinetics due to its isotopic labeling. The molecular formula of Benazepril tert-Butyl Ester-d5 is , with a molecular weight of approximately 485.63 g/mol .
Benazepril tert-Butyl Ester-d5 can be sourced from various chemical suppliers specializing in isotopically labeled compounds. It falls under the classification of isotope-labeled pharmaceuticals and is specifically categorized as an ACE inhibitor. The deuterated form allows for enhanced tracking in metabolic studies, making it valuable in both pharmaceutical research and clinical applications .
The synthesis of Benazepril tert-Butyl Ester-d5 typically involves the modification of benazepril through esterification processes. Deuterium labeling is introduced during the synthetic route, often using deuterated solvents or reagents to ensure that the final product contains the desired isotopic substitutions.
The synthetic pathway may include:
This method allows for precise control over the isotopic labeling, which is crucial for subsequent analytical applications .
The molecular structure of Benazepril tert-Butyl Ester-d5 features a tert-butyl ester functional group attached to the benazepril backbone. The presence of five deuterium atoms alters the physical properties slightly compared to its non-deuterated counterpart.
Benazepril tert-Butyl Ester-d5 can undergo various chemical reactions typical of esters, including hydrolysis and transesterification. In biological systems, it may be metabolized to its active form, benazeprilat, through enzymatic hydrolysis.
As an ACE inhibitor, Benazepril tert-Butyl Ester-d5 functions by inhibiting the activity of angiotensin-converting enzyme, leading to decreased levels of angiotensin II. This results in vasodilation, reduced blood pressure, and decreased workload on the heart.
The mechanism involves:
This action is crucial for managing conditions like hypertension and heart failure .
Relevant data indicates that while its physical properties are similar to those of non-deuterated benazepril derivatives, the presence of deuterium can affect its solubility and stability profiles slightly due to differences in molecular weight and hydrogen bonding capabilities .
Benazepril tert-Butyl Ester-d5 is primarily used in scientific research, particularly in pharmacokinetic studies where isotopic labeling aids in tracking drug metabolism and distribution within biological systems. Its applications extend to:
This compound plays a significant role in advancing our understanding of ACE inhibitors and their therapeutic potential in cardiovascular diseases.
Benazepril tert-Butyl Ester-d5 is systematically named as ethyl (2S)-2-{[(3S)-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl]amino}-4-[(2,3,4,5,6-²H₅)phenyl]butanoate [6] [8]. This nomenclature precisely defines its:
The molecular formula is C₂₈H₃₁D₅N₂O₅, reflecting the replacement of five hydrogen atoms with deuterium (²H or D) [2] [7]. Key molecular parameters include:
Table 1: Fundamental Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₂₈H₃₁D₅N₂O₅ |
Molecular Weight | 485.63 g/mol |
CAS Registry Number | 1356010-96-2 |
Exact Mass | 485.2938 Da |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 6 |
XLogP3 | 4.8 |
The SMILES notation ([2H]C1C(CC[C@H](N[C@H]2CCC3=CC=CC=C3N(CC(=O)OC(C)(C)C)C2=O)C(=O)OCC)=C([2H])C([2H])=C([2H])C=1[2H]
) encodes stereochemistry and deuterium positions, while the InChIKey (QNLLWVSHZXSUNF-HVSPQWTBSA-N
) serves as a unique molecular identifier [4] [6].
Deuterium incorporation occurs exclusively at the phenyl ring of the 4-phenylbutanoate moiety, specifically at positions 2, 3, 4, 5, and 6 (ortho, meta, and para sites) [6] [8]. This strategic labeling:
The isotopic purity typically exceeds 98%, ensuring reliability in mass spectrometry-based quantification [6]. Key analytical characteristics include:
Table 2: Isotopic Properties and Consequences
Aspect | Specification |
---|---|
Deuterium Positions | Phenyl ring (C₆D₅-) of butanoate side chain |
Heavy Atom Count | 35 |
Monoisotopic Mass | 485.2938 Da |
Mass Increase vs. Non-d5 | +5.05 Da |
Primary Analytical Use | Internal standard in LC-MS/MS |
This labeling pattern reduces first-pass metabolism at the phenyl moiety due to the kinetic isotope effect (KIE), where C–D bonds exhibit ~6-10x slower oxidative cleavage than C–H bonds [4]. Consequently, researchers utilize this compound to track metabolic pathways of benazepril without altering its pharmacological target engagement [2] [10].
The predominant stereoisomer of Benazepril tert-Butyl Ester-d5 features the (2R,3’S) configuration, essential for its biological activity as an ACE inhibitor [8]. Critical stereochemical aspects include:
This configuration mirrors active benazepril stereochemistry, enabling meaningful pharmacological studies. The (2R,3’S) designation distinguishes it from inactive diastereomers like (2S,3’R), which show >100-fold reduced ACE affinity [10].
Table 3: Stereochemical Specifications
Parameter | Specification |
---|---|
Absolute Configuration | (2R,3’S) |
CAS for Stereoisomer | 1356841-36-5 |
Chiral Centers | 2 |
Configuration Retention | Stable under storage at -20°C |
The stereointegrity is verified via chiral HPLC and optical rotation comparisons against non-deuterated benazepril standards [8]. Maintenance of configuration is crucial as epimerization at C2 or C3’ abolishes ACE inhibition, rendering the compound pharmacologically irrelevant for mechanistic studies [4] [10].
Comparative analysis reveals that deuterium substitution induces minimal structural perturbations but significant physicochemical alterations versus non-deuterated benazepril tert-butyl ester (C₂₈H₃₆N₂O₅, MW 480.60 g/mol) [4] [6]:
Structural Similarities:
Isotope-Induced Differences:
Table 4: Structural and Functional Comparison with Non-Deuterated Analog
Property | Benazepril tert-Butyl Ester-d5 | Non-Deuterated Benazepril tert-Butyl Ester |
---|---|---|
Molecular Formula | C₂₈H₃₁D₅N₂O₅ | C₂₈H₃₆N₂O₅ |
Molecular Weight | 485.63 g/mol | 480.60 g/mol |
Exact Mass | 485.2938 Da | 480.2624 Da |
logP (XLogP3) | 4.8 | 4.5 |
Metabolic Half-life (Human Liver Microsomes) | 42 min | 14 min |
Phenyl C–H Stretch (IR) | Absent | 3020 cm⁻¹ |
The deuterated analogue's primary advantages in research include negligible biological activity differences from its non-deuterated counterpart, coupled with enhanced analytical detectability. This enables precise pharmacokinetic tracing of benazepril absorption, distribution, and metabolism without pharmacological interference [4] [10].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7